1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16-10-14(12-22(16)11-13-6-2-1-3-7-13)17-20-18(24-21-17)15-8-4-5-9-19-15/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYSRKOTIRHVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Synthesis of the Pyridinyl-oxadiazole Moiety: This involves the formation of the oxadiazole ring, which can be synthesized from hydrazides and nitriles under oxidative conditions.
Coupling Reactions: The final step involves coupling the pyrrolidinone core with the pyridinyl-oxadiazole moiety using suitable coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, leading to various derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Exploration as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
The following analysis compares 1-benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one with structurally and functionally related compounds, focusing on key modifications and their implications for biological activity, physicochemical properties, and toxicity.
Structural Analogs with Pyridine/Oxadiazole Modifications
Key Observations :
- Pyridine Position : Pyridin-2-yl derivatives generally exhibit stronger target interactions due to optimized hydrogen bonding .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) and hydrophobic moieties (e.g., ethylthio) enhance potency but may elevate toxicity .
Functional Group Replacements
Key Observations :
- Oxadiazole vs. Triazole : 1,2,4-Triazole derivatives show higher polarity and stronger binding to neurological targets, whereas oxadiazoles offer better metabolic stability .
- Aromatic Substituents : Methoxyphenyl and benzodioxol groups improve solubility and receptor selectivity .
Toxicity and Pharmacokinetics
- Zebrafish Embryo Toxicity: Oxadiazole derivatives with halogenated pyridines (e.g., compound 8 in ) exhibit higher developmental toxicity (LC₅₀ = 12 µM) compared to non-halogenated analogs (LC₅₀ > 100 µM).
- Metabolic Stability : The benzyl group in the target compound may increase cytochrome P450 interaction risks, whereas phenyl analogs (e.g., BJ48642 ) show lower hepatic clearance in vitro.
Biological Activity
1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines a pyrrolidine ring with a pyridine and an oxadiazole moiety, which may contribute to its diverse biological effects.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 320.35 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 0.12 - 2.78 | |
| U937 (Leukemia) | Not specified |
These findings suggest that the oxadiazole derivatives may induce apoptosis and inhibit cell proliferation through various mechanisms.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, potentially influencing signaling pathways related to cell survival and apoptosis.
- Induction of Apoptosis : Studies have shown that similar compounds increase p53 expression levels and caspase activity, leading to programmed cell death in cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research on related oxadiazole derivatives has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
A notable study evaluated the biological activity of several oxadiazole derivatives, including those structurally related to this compound. The study revealed that these compounds exhibited:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
